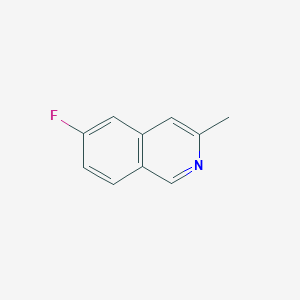

6-Fluoro-3-methylisoquinoline

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. acs.orgresearchgate.net Its derivatives are prevalent in a vast array of natural products, particularly alkaloids, and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. ontosight.ai Researchers have successfully developed isoquinoline-based compounds for use as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ontosight.ai This wide range of biological activities has cemented the isoquinoline ring system as a preferred structural unit in drug design and discovery. ontosight.ai

Modulatory Effects of Fluorine Substitution on Molecular Properties in Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to fine-tune the properties of a molecule. researchgate.net Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can dramatically alter a molecule's physicochemical and biological characteristics. researchgate.netgoogle.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation, which can prolong the in-vivo half-life of a drug.

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes, such as the blood-brain barrier. ontosight.ai

Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of nearby nitrogen atoms in a heterocycle. This can influence the compound's solubility, receptor binding, and pharmacokinetic profile.

Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule through steric and electronic interactions, potentially locking it into a more biologically active shape.

Altered Binding Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing binding affinity and selectivity. google.com

Overview of Current Research Trajectories Involving 6-Fluoro-3-methylisoquinoline and its Derivatives

Current research on this compound and its derivatives primarily focuses on its utility as a versatile building block in the synthesis of more complex molecules. researchgate.net Synthetic chemists are developing new catalytic methods, such as those employing rhodium(III) and cobalt(III) catalysts, for the efficient construction and functionalization of the this compound core. rsc.orgamazonaws.com

These synthetic efforts are largely driven by the pursuit of novel compounds with potential applications in medicinal and materials science. researchgate.net For instance, derivatives like 1-ethoxy-6-fluoro-3-methylisoquinoline have been synthesized and characterized as part of broader explorations into rhodium-catalyzed reactions. rsc.org Furthermore, the synthesis of derivatives such as Ethyl 1-(tert-butylamino)-6-fluoro-3-methylisoquinoline-4-carboxylate highlights its role as an intermediate in creating highly substituted isoquinoline systems for potential screening in drug discovery programs. amazonaws.com The development of one-pot, multi-step syntheses to produce structurally diverse fluoroalkyl-substituted isoquinolines underscores the importance of this scaffold in accessing novel chemical entities. rsc.org

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1221445-02-8 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| InChI Key | VOPGKTCXFTUWMT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C2C(=C1)C=C(C=C2)F |

| Appearance | Yellow oil |

Data sourced from rsc.orgsigmaaldrich.com

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of organic molecules. The interpretation of NMR spectra for fluorinated compounds can be complex due to carbon-fluorine coupling. magritek.comblogspot.com

¹H NMR (400 MHz, CDCl₃) of this compound rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.12 | s | 1H | H-1 |

| 7.91 | dd | 1H | H-5 |

| 7.41 | s | 1H | H-4 |

| 7.30 | m | 2H | H-7, H-8 |

| 2.66 | s | 3H | -CH₃ |

Note: The original source describes the 7.30 ppm signal as a "ddd" (doublet of doublet of doublets) combined with another signal, here simplified to multiplet (m) for clarity.

¹³C NMR of Fluorinated Isoquinolines

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPGKTCXFTUWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 6 Fluoro 3 Methylisoquinoline

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline ring system is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity being heavily influenced by the inherent electronic properties of the two fused rings and the directing effects of the substituents.

Electrophilic Aromatic Substitution (SEAr): The pyridine (B92270) part of the isoquinoline molecule is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution reactions occur preferentially on the benzenoid ring. shahucollegelatur.org.inyoutube.com For an unsubstituted isoquinoline, these reactions favor positions C-5 and C-8. shahucollegelatur.org.inquimicaorganica.org

| C-8 | Activated (relative to pyridine ring) | Deactivated (meta) | Less Favored Site |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridinoid ring is activated for nucleophilic attack, especially at positions C-1 and C-3. youtube.com Hard nucleophiles typically attack the C-1 position in isoquinoline. quimicaorganica.org Halogens at the C-1 position are particularly susceptible to displacement. iust.ac.ir

In 6-Fluoro-3-methylisoquinoline, the C-1 and C-3 positions are the most likely sites for nucleophilic attack. While the methyl group at C-3 might offer some steric hindrance, it does not prevent reactions. Nucleophilic displacement of the fluorine atom at C-6 is unlikely to occur unless activated by other strongly electron-withdrawing groups, as the benzenoid ring is not as electron-poor as the pyridinoid ring. wikipedia.org However, reactions like the Chichibabin reaction (amination with sodium amide) could potentially occur at C-1.

Reactivity at the Methyl Group: Functionalization and Elaboration

The reactivity of a methyl group on a heteroaromatic ring is highly dependent on its position. While methyl groups at the C-1 position of isoquinoline are known to be reactive due to the acidity of their protons, the 3-methyl group is reported to be significantly less reactive in condensation reactions. thieme-connect.de For instance, 1-methylisoquinoline (B155361) readily condenses with benzaldehyde (B42025), whereas 3-methylisoquinoline (B74773) does not react under similar conditions. thieme-connect.de

Despite this reduced reactivity in condensations, other functionalization pathways are available:

Oxidation: The methyl group can be oxidized to a carboxylic acid (isoquinoline-3-carboxylic acid), an aldehyde (isoquinoline-3-carbaldehyde), or an alcohol (3-(hydroxymethyl)isoquinoline) using appropriate oxidizing agents.

Halogenation: Free-radical halogenation can introduce one or more halogen atoms onto the methyl group, forming 3-(halomethyl)-, 3-(dihalomethyl)-, or 3-(trihalomethyl)isoquinoline derivatives. These halogenated intermediates are versatile synthons for further elaboration.

Deprotonation: Although less acidic than a 1-methyl group, the 3-methyl protons can be removed by a very strong base (e.g., organolithium reagents) to form an anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of functional groups.

Transformations Involving the Fluorine Atom: Defluorination and Halogen Exchange

The carbon-fluorine bond is the strongest single bond in organic chemistry, making transformations involving its cleavage challenging. acs.org

Defluorination: The removal of the fluorine atom from the C-6 position is a difficult process. It typically requires harsh conditions or specialized reagents. Potential methods include:

Reductive Defluorination: This can be achieved using methods like catalytic hydrogenation under forcing conditions, or with dissolving metal reductions. Photochemical reduction has also been shown to be effective for some per- and polyfluoroalkyl substances (PFASs). nih.gov

Oxidative Defluorination: Certain catalytic systems, such as μ-nitrido diiron phthalocyanine (B1677752) complexes, have been shown to catalytically defluorinate perfluorinated aromatics under mild, oxidative conditions. acs.org

Enzymatic Defluorination: While highly specific, some dehalogenase enzymes have been identified that can cleave C-F bonds, though their applicability to a substrate like this compound is not established. researchgate.netnih.gov

Halogen Exchange (Halex): This process involves the substitution of one halogen for another. The Halex process is a known industrial method for converting aryl chlorides to aryl fluorides using potassium fluoride (B91410) at high temperatures. wikipedia.org The reverse reaction, converting an aryl fluoride to another aryl halide, is less common but can be achieved. This typically requires a source of the halide (e.g., from an organic halide) and a catalyst system, such as one involving titanocene (B72419) dihalides and trialkyl aluminum, although this has been demonstrated more for aliphatic fluorides. organic-chemistry.org For aromatic systems, such exchanges are often driven by the relative stability of the resulting products and reaction equilibria.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Isoquinolines

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org While the direct activation of a C-F bond for cross-coupling is challenging due to its high bond strength, it is not impossible. Modern palladium-based catalyst systems have been developed that can achieve the alkenylation of C-F bonds in gem-difluoroalkenes via a Mizoroki–Heck reaction. acs.org

However, a more common and synthetically practical approach for functionalizing the this compound scaffold via cross-coupling would involve the introduction of a more reactive halogen (Cl, Br, or I) at another position on the ring. The positions amenable to electrophilic substitution (C-5, C-8, and to a lesser extent C-7) could be halogenated first. Alternatively, nucleophilic halogenation could potentially introduce a leaving group at C-1. This newly introduced halogen would then serve as the handle for various cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative (X = Cl, Br, I)

| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) complex | Aryl/Alkenyl substituted isoquinoline |

| Heck Coupling | Alkene | Pd(0) complex | Alkenyl substituted isoquinoline |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) complex | Alkynyl substituted isoquinoline |

| Buchwald-Hartwig Amination | Amine | Pd(0) complex | Amino substituted isoquinoline |

| Stille Coupling | Organotin Reagent | Pd(0) complex | Aryl/Alkenyl substituted isoquinoline |

Photochemical Transformations and Rearrangements of Isoquinoline Derivatives

Isoquinoline and its derivatives can undergo a variety of photochemical reactions upon irradiation with UV light. These transformations often involve radical intermediates and can lead to products that are inaccessible through traditional thermal reactions.

Visible-light-mediated reactions have emerged as a powerful tool for the functionalization of N-heteroarenes. For instance, a photochemical method for the direct C-H hydroxyalkylation of quinolines and isoquinolines has been developed. nih.gov This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which then add to the protonated isoquinoline ring. This avoids the need for harsh oxidants typical of Minisci-type reactions. nih.gov For this compound, this radical attack would be expected at the electron-deficient C-1 position. Similarly, a photocatalytic approach for the incorporation of a trifluoroethanol unit onto isoquinolines has also been demonstrated. acs.org

Photochemical rearrangements of the isoquinoline ring itself, such as valence isomerization, can also occur, potentially leading to the formation of azepine derivatives, though this is often a reversible process. shahucollegelatur.org.in

Ring-Opening and Ring-Closing Reactions of Fluoro-Isoquinoline Derivatives

Ring-Opening Reactions: The aromatic isoquinoline ring system is generally stable. Ring-opening reactions typically require vigorous conditions.

Oxidative Cleavage: Strong oxidation (e.g., with potassium permanganate) can cleave the benzene (B151609) ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) or the pyridine ring to yield phthalic acid, depending on the substituents present. pharmaguideline.com The presence of the deactivating fluorine atom on the benzene ring might make the pyridine ring more susceptible to cleavage.

Reductive Cleavage: Complete reduction of the isoquinoline ring to a decahydroisoquinoline (B1345475) can be followed by C-N bond cleavage under certain catalytic conditions.

Ring-Closing Reactions: The synthesis of the this compound core can be achieved through various classical and modern cyclization strategies. These methods build the heterocyclic ring onto a pre-functionalized benzene derivative.

Bischler–Napieralski Reaction: Cyclodehydration of an N-acylated β-phenylethylamine. A suitable precursor would be N-acetyl-2-(3-fluorophenyl)ethylamine. pharmaguideline.com

Pictet–Spengler Reaction: Condensation of a β-phenylethylamine with an aldehyde followed by acid-catalyzed cyclization. The precursor would be 2-(3-fluorophenyl)ethylamine reacting with acetaldehyde. pharmaguideline.com

Pomeranz–Fritsch Synthesis: Acid-catalyzed cyclization of a benzaldehyde-aminoacetal Schiff base. A 4-fluorobenzaldehyde (B137897) derivative would be a key starting material. shahucollegelatur.org.in

Modern Methods: Palladium-catalyzed reactions of N-propargyl oxazolidines or intramolecular cyclization of o-cyano-β,β-difluorostyrenes with organolithiums can provide access to substituted and fluorinated isoquinolines. organic-chemistry.orgnih.gov Ring-closing metathesis (RCM) of suitably designed diene precursors is another powerful strategy for constructing the heterocyclic ring. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation of 6 Fluoro 3 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of 6-fluoro-3-methylisoquinoline and its derivatives. rsc.orgrsc.orgamazonaws.comrsc.orgbeilstein-journals.orgrsc.orgunipa.it The chemical shifts (δ), reported in parts per million (ppm), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) in ¹H NMR spectra reveal the number of different types of protons and their neighboring atoms. Similarly, ¹³C NMR provides information on the number and types of carbon atoms present in the molecule.

For the parent compound, this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would be expected to show distinct signals for the methyl protons and the aromatic protons on the isoquinoline (B145761) core. The methyl group at position 3 would typically appear as a singlet, while the aromatic protons would exhibit a more complex pattern of doublets and multiplets due to proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum of this compound shows characteristic signals for each of the ten carbon atoms. rsc.org The presence of the electron-withdrawing fluorine atom at the C6 position influences the chemical shifts of the surrounding carbon atoms, a key feature in confirming its position.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| 1-ethoxy-6-fluoro-3-methylisoquinoline | CDCl₃ | 8.20 (dd, J = 9.2, 5.6 Hz, 1H), 7.21-7.12 (m, 2H), 6.93 (s, 1H), 4.55 (q, J = 7.2 Hz, 2H), 2.50 (s, 3H) rsc.org |

| 6-fluoro-1-methyl-3,4-diphenylisoquinoline | CDCl₃ | 8.22 (dd, J = 9.1, 5.7 Hz, 1H), 7.41 – 7.29 (m, 6H), 7.25 (dd, J = 7.4, 5.9 Hz, 1H), 7.19 (ddd, J = 6.9, 5.1, 2.7 Hz, 5H), 3.07 (s, 3H) rsc.org |

Table 2: Representative ¹³C NMR Spectral Data for this compound and its Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | 152.99, 151.72, 137.26, 129.15, 127.41, 125.04, 124.80, 117.53, 24.25 rsc.org |

| 1-ethoxy-8-fluoro-3-methylisoquinoline | CDCl₃ | 160.9, 158.9 (d, J = 5.5 Hz), 158.3, 149.9 (d, J = 1.8 Hz), 141.5 (d, J = 2.6 Hz), 130.5(d, J = 9.1 Hz), 121.3 (d, J = 4.4 Hz), 111.6 (d, J = 3.3 Hz), 111.2, 111.0, 108.2 (d, J = 12.0 Hz), 62.1, 24.0, 14.5 rsc.org |

Application of ¹⁹F NMR for Fluorine Position and Chemical Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. amazonaws.com Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing unambiguous confirmation of its position on the isoquinoline ring. wikipedia.orgucsb.educolorado.eduslideshare.net

For instance, in the ¹⁹F NMR spectrum of 1-ethoxy-8-fluoro-3-methylisoquinoline, the fluorine signal appears at -109.0 ppm. rsc.org This specific chemical shift, along with coupling to neighboring protons, definitively establishes the location and chemical environment of the fluorine atom. In another example, the ¹⁹F NMR spectrum of ethyl 1-(tert-butylamino)-6-fluoro-3-methylisoquinoline-4-carboxylate shows a singlet at -62.11 ppm. amazonaws.com The wide range of chemical shifts in ¹⁹F NMR makes it an excellent probe for even subtle changes in the molecular structure. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the complete bonding framework and stereochemistry, two-dimensional (2D) NMR experiments are employed. mdpi.com These techniques provide through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

The application of these 2D NMR techniques to this compound and its derivatives allows for a detailed and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. rsc.orgrsc.orgamazonaws.comrsc.orgrsc.org By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the expected monoisotopic mass can be calculated with high precision. Experimental HRMS data that matches this calculated value provides strong evidence for the proposed molecular formula, C₁₀H₈FN. For example, the electrospray ionization (ESI) mass spectrum of this compound shows a peak at m/z 178.14 corresponding to the protonated molecule [M+H]⁺. rsc.org Similarly, HRMS data for derivatives such as 1-ethoxy-6-fluoro-3-methylisoquinoline and 1-ethoxy-8-fluoro-3-methylisoquinoline have been used to confirm their respective molecular formulas. rsc.org

Table 3: HRMS Data for this compound and its Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| This compound | ESI-MS | [M+H]⁺ 162.0719 | Not explicitly found, but derivative data available. | rsc.org |

| 1-ethoxy-6-fluoro-3-methylisoquinoline | ESI-HRMS | [M+H]⁺ 206.0981 | 206.0972 | rsc.org |

| 1-ethoxy-8-fluoro-3-methylisoquinoline | ESI-HRMS | [M+H]⁺ 206.0981 | 206.0976 | rsc.org |

| Ethyl 1-(tert-butylamino)-6-fluoro-3-methylisoquinoline-4-carboxylate | HR-MS (EI) | [M+H]⁺ 303.1767 | 303.1772 | amazonaws.com |

X-Ray Crystallography for Definitive Solid-State Structural Confirmation

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. photothermal.comspectroscopyonline.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

IR Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. In the IR spectrum of this compound and its derivatives, one would expect to see characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching vibrations of the aromatic rings, and the C-F stretching vibration.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy, as it is more sensitive to non-polar bonds. spectroscopyonline.com It can provide additional information about the carbon skeleton and other symmetric vibrations within the molecule.

While specific IR and Raman data for this compound were not found in the provided search results, the IR spectra of related derivatives have been reported. For example, the IR spectrum of ethyl 1-(tert-butylamino)-6-fluoro-3-methylisoquinoline-4-carboxylate shows characteristic bands at 3398, 2921, 1696, 1531, 1210, and 1082 cm⁻¹. amazonaws.com These bands correspond to various stretching and bending vibrations within the molecule, providing diagnostic evidence for the presence of specific functional groups.

Computational and Theoretical Investigations of 6 Fluoro 3 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of atoms in a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications for Molecular Optimization and Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For 6-Fluoro-3-methylisoquinoline, DFT calculations would typically be employed to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of molecular properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and its ability to absorb light. tandfonline.com For instance, a smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

A hypothetical application of DFT to this compound could involve using a functional like B3LYP with a basis set such as 6-311++G(d,p) to determine these properties. researchgate.net The results would help in understanding how the electron-withdrawing fluorine atom and the electron-donating methyl group influence the electronic environment of the isoquinoline (B145761) core.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results for the electronic structure of molecules. researchgate.net However, their high computational cost often limits their application to smaller molecules.

For this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from DFT methods. This would provide a measure of the reliability of the DFT calculations for this particular system. Furthermore, ab initio methods can be crucial for studying specific phenomena where DFT may not be as accurate, such as the description of weak intermolecular interactions or excited electronic states.

Conformational Analysis and Energy Landscape Mapping

The presence of the methyl group at the 3-position of this compound introduces a degree of conformational flexibility due to the rotation around the C-C single bond connecting the methyl group to the isoquinoline ring. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies. mdpi.com

This can be achieved by systematically rotating the methyl group and calculating the energy of the molecule at each rotational angle. The resulting plot of energy versus the dihedral angle is known as the potential energy surface or energy landscape. The minima on this surface correspond to the stable conformers, while the maxima represent the energy barriers for rotation between them. Understanding the conformational preferences is crucial as different conformers can exhibit different biological activities or physical properties. The introduction of fluorine can also influence the conformational preferences of adjacent groups. raineslab.com

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions. rsc.org By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates involved, and to calculate the activation energies for each step. whiterose.ac.uk

For this compound, computational studies could be used to elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the mechanism of a metal-catalyzed cross-coupling reaction to introduce the methyl group could be investigated. rsc.org This would involve identifying the structures of the reactants, products, intermediates, and transition states along the reaction pathway. Such studies can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of a reaction, and can aid in the design of more efficient synthetic routes. acs.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption wavelengths. unl.edu These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

In the case of this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts could then be compared with the experimentally measured spectrum to aid in the assignment of the signals to specific atoms in the molecule. Similarly, the calculation of IR frequencies can help in the interpretation of the experimental IR spectrum by assigning the observed vibrational bands to specific functional groups. A study on a related quinoline (B57606) derivative has demonstrated the utility of this approach. tandfonline.com

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for the rational design of novel therapeutic agents. researchgate.netjapsonline.com This approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a molecule's potency or other biological endpoints, QSAR models serve as predictive tools to guide the synthesis of new, more effective compounds. nih.gov The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural attributes. dergipark.org.tr

In the context of this compound and its analogs, QSAR studies are instrumental in elucidating the specific molecular interactions that govern their biological effects. These models help to identify the key structural determinants for activity, such as the influence of the fluorine atom at the 6-position and the methyl group at the 3-position of the isoquinoline core. The insights gained from QSAR can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and resources expended on less promising candidates. nih.gov

Molecular Descriptor Calculation and Selection

The foundation of any robust QSAR model is the calculation and selection of appropriate molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a comprehensive analysis of this compound derivatives, a diverse set of descriptors would be calculated, broadly categorized as 1D, 2D, and 3D descriptors. nih.gov

Table 1: Representative Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Descriptor Name | Description | Potential Relevance to this compound |

| 1D Descriptors | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences overall size and bioavailability. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, representing lipophilicity. | Crucial for membrane permeability and reaching biological targets. | |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | Important for specific interactions with biological targets. | |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N) with lone pairs. | Key for forming hydrogen bonds with receptor sites. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Relates to membrane penetration and overall polarity. |

| Kier & Hall Connectivity Indices | Numerical values derived from the molecular graph, describing topology and branching. | Encodes information about molecular shape and size. | |

| Electrotopological State (E-state) Indices | Atom-level indices that combine electronic and topological information. | Identifies key atoms or fragments contributing to molecular interactions. | |

| 3D Descriptors | van der Waals Volume (VdW) | The volume occupied by the molecule. | Relates to steric fit within a binding pocket. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions. | |

| 3D-MoRSE Descriptors | Molecule Representation of Structures based on Electron diffraction. japsonline.com | Encodes 3D structural information from atomic coordinates. japsonline.com | |

| WHIM Descriptors | Weighted Holistic Invariant Molecular descriptors. | Captures information about the 3D shape, size, and atom distribution. |

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive and interpretable model. This is often achieved through statistical techniques such as genetic algorithms, stepwise multiple linear regression, or principal component analysis. For instance, in a hypothetical QSAR study of this compound analogs, descriptors related to the electronic effect of the fluorine atom (e.g., Hammett constants) and the steric bulk of substituents at the 3-position would likely be important.

Statistical Methods and Model Validation

Once a set of relevant descriptors is selected, various statistical methods can be employed to build the QSAR model. Common approaches include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. uninsubria.it

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. allsubjectjournal.com

Support Vector Machines (SVM): A machine learning method that can be used for both linear and non-linear relationships.

k-Nearest Neighbors (k-NN): A non-parametric method that classifies a compound based on the properties of its closest neighbors in the descriptor space. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done through internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's stability. plos.org External validation, where the model's predictive ability is tested on a set of compounds not used in the model development (the test set), is crucial to evaluate its real-world applicability. plos.org A high correlation coefficient (R²) for the training set and a high predictive R² (R²_pred) for the test set are indicative of a reliable QSAR model.

Interpretation of QSAR Models for Molecular Design

The true value of a QSAR model in rational drug design lies in its interpretation. By analyzing the contribution of each descriptor to the model, medicinal chemists can gain insights into the key structural features that influence biological activity.

For this compound derivatives, a hypothetical QSAR model might reveal the following structure-activity relationships:

Influence of the Fluoro Substituent: The model could quantify the positive contribution of the fluorine atom at the 6-position to the biological activity. This could be attributed to its ability to form favorable interactions with the target protein or to enhance metabolic stability. For instance, studies on related fluorinated isoquinolines have shown that the position of the fluorine atom can significantly impact metabolic stability.

Role of the Methyl Group: The QSAR model could indicate an optimal size and lipophilicity for the substituent at the 3-position. While the methyl group might be beneficial, the model could predict that larger or more polar groups at this position might be detrimental to activity due to steric hindrance or unfavorable electronic effects.

Importance of Aromatic Interactions: Descriptors related to the aromaticity and electronic properties of the isoquinoline ring system would likely be significant, highlighting the importance of π-π stacking or other aromatic interactions with the biological target.

Table 2: Hypothetical QSAR Equation and Descriptor Contributions

| Descriptor | Coefficient | Interpretation |

| (Intercept) | 5.20 | Baseline activity |

| F_6_E-state | +0.85 | Positive contribution of the fluorine at position 6, likely due to favorable electronic interactions. |

| C3_Sterimol_L | -0.45 | Negative contribution of the length of the substituent at position 3, suggesting steric hindrance. |

| LogP | +0.60 | Positive contribution of lipophilicity, indicating importance for membrane permeability. |

| TPSA | -0.25 | Negative contribution of polar surface area, suggesting a need to maintain a certain level of lipophilicity. |

This table represents a hypothetical QSAR model for illustrative purposes.

Based on such a model, new this compound derivatives could be rationally designed. For example, one might synthesize analogs with small, electron-withdrawing groups at the 3-position to avoid steric clash while potentially enhancing electronic interactions. The model could also be used to predict the activity of virtual compounds before their synthesis, allowing for the prioritization of the most promising candidates. This iterative process of QSAR modeling, compound design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Future Research Directions and Emerging Avenues for 6 Fluoro 3 Methylisoquinoline

Design and Synthesis of Novel Analogs with Enhanced Specificity or Reactivity

The development of novel analogs of 6-Fluoro-3-methylisoquinoline with tailored properties is a key area for future investigation. By systematically modifying the core structure, researchers can fine-tune the compound's electronic and steric properties to enhance its specificity towards biological targets or to modulate its chemical reactivity.

Future synthetic efforts will likely focus on:

Introduction of Diverse Substituents: The synthesis of derivatives with various functional groups at different positions of the isoquinoline (B145761) ring will be crucial. This could involve the introduction of electron-donating or electron-withdrawing groups to modulate the electron density of the aromatic system, thereby influencing its reactivity and biological interactions.

Bioisosteric Replacements: The strategic replacement of the methyl group or the fluorine atom with other functional groups of similar size and electronic properties (bioisosteres) could lead to analogs with improved pharmacokinetic profiles or enhanced target binding.

Stereoselective Synthesis: For analogs with chiral centers, the development of enantioselective synthetic methods will be essential to isolate and evaluate the biological activity of individual stereoisomers.

These synthetic endeavors will provide a library of novel compounds for screening in various applications, from medicinal chemistry to materials science.

Development of Greener and More Sustainable Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, the development of environmentally benign and efficient synthetic routes to this compound and its derivatives is a critical research direction. rsc.orgresearchgate.net Traditional methods for isoquinoline synthesis often involve harsh reaction conditions and the use of hazardous reagents. rsc.orgresearchgate.net

Future research in this area will likely focus on:

Catalytic Systems: The exploration of novel transition-metal catalysts, as well as organocatalysts, can lead to more efficient and selective reactions under milder conditions. researchgate.net The use of recyclable catalytic systems is also a key aspect of green chemistry. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. researchgate.netvapourtec.comnih.govresearchgate.net Applying flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production. researchgate.netnih.gov

Alternative Solvents and Reagents: The use of greener solvents, such as water or bio-based solvents, and the replacement of toxic reagents with more environmentally friendly alternatives are crucial for developing sustainable synthetic protocols. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, will be a key consideration.

By embracing these green chemistry principles, the synthesis of this compound can become more economically viable and environmentally responsible.

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemistry, and the study of this compound is no exception. These computational tools can accelerate the discovery and development of new analogs and synthetic methods.

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the properties and reactivity of novel this compound analogs. mdpi.comdoaj.orgmdpi.com This can help researchers prioritize the synthesis of compounds with the most promising characteristics.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions, leading to higher yields and purities. This can significantly reduce the time and resources required for synthetic development.

Virtual Screening: In silico screening of large virtual libraries of this compound derivatives against biological targets can identify potential drug candidates with high accuracy. mdpi.comdoaj.org

Retrosynthesis Planning: AI-powered tools can assist in designing novel and efficient synthetic routes to complex target molecules based on the this compound scaffold.

The synergy between computational and experimental chemistry will undoubtedly accelerate the pace of innovation in the field.

Exploration of Undiscovered Reactivity Modes and Transformative Pathways

While the fundamental reactivity of the isoquinoline core is well-established, there is still significant potential to uncover novel reactivity modes and transformative pathways for this compound. The presence of the fluorine and methyl substituents can lead to unique and potentially unexpected chemical behavior.

Future research in this area could explore:

C-H Functionalization: Direct functionalization of the C-H bonds of the isoquinoline ring is a powerful and atom-economical strategy for introducing new functional groups. snnu.edu.cnutoronto.ca Exploring regioselective C-H functionalization reactions on the this compound scaffold could provide rapid access to a wide range of derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a variety of organic transformations. acs.orgnih.govresearchgate.net Investigating the application of photoredox catalysis to this compound could enable novel bond formations and functionalizations.

Unconventional Cycloadditions: Exploring the participation of the isoquinoline core in unconventional cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems with interesting structural and electronic properties.

Dearomatization Reactions: The selective dearomatization of the isoquinoline ring system can provide access to three-dimensional scaffolds with potential applications in medicinal chemistry. researchgate.net

The discovery of new reactivity patterns will expand the synthetic utility of this compound and open up new avenues for its application.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science

The versatile nature of the this compound scaffold makes it an ideal candidate for interdisciplinary research, bridging the gap between organic chemistry, chemical biology, and materials science.

Promising areas for future interdisciplinary research include:

Chemical Biology: The development of this compound-based fluorescent probes for bioimaging and sensing applications is a promising avenue. nih.govnih.govacs.orgrsc.org The fluorine atom can also serve as a useful label for ¹⁹F NMR studies in biological systems.

Materials Science: Isoquinoline derivatives have shown potential in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). amerigoscientific.com The unique electronic properties of this compound could be harnessed for the design of novel functional materials. amerigoscientific.com

Medicinal Chemistry: The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. amerigoscientific.comnih.gov Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents. amerigoscientific.comnih.gov

The collaborative efforts of researchers from different scientific disciplines will be crucial for unlocking the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-3-methylisoquinoline, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or functionalization of pre-formed isoquinoline scaffolds. For example, halogenation (fluorination) at the 6-position can be achieved via electrophilic substitution or cross-coupling reactions, while methylation at the 3-position may involve Friedel-Crafts alkylation or nucleophilic substitution. A recent study optimized the Suzuki-Miyaura coupling for introducing aryl groups to fluorinated isoquinolines, using Pd catalysts and microwave-assisted heating to improve yields . Key intermediates include 6-fluoro-3-bromoisoquinoline and methyl-substituted boronic acids.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., fluorine-induced deshielding at C6, methyl group integration at C3) .

- HRMS : High-resolution mass spectrometry verifies molecular formula.

- HPLC/GC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What pharmacological targets have been explored for this compound derivatives?

- Methodological Answer : Isoquinoline derivatives are studied as kinase inhibitors, antimicrobial agents (e.g., FtsZ-targeting), and neuroactive compounds. For example, fluorinated analogs exhibit enhanced binding affinity due to fluorine’s electronegativity and lipophilicity. In vitro assays (e.g., MIC tests for antibacterial activity) are paired with molecular docking to identify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during fluorine introduction at the 6-position?

- Methodological Answer : Computational modeling (DFT) predicts reactive sites, while experimental optimization includes:

- Temperature control : Lower temperatures reduce side reactions during electrophilic fluorination.

- Catalyst screening : Pd/dppf complexes enhance cross-coupling efficiency in Suzuki reactions .

- Solvent effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states for fluorination .

Q. How do contradictions in NMR data arise during structural elucidation, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR : Identifies conformational changes.

- 2D experiments (COSY, HSQC) : Resolve overlapping signals.

- Spiking experiments : Compare with authentic standards .

Q. What strategies mitigate impurities from by-products in multi-step syntheses of this compound?

- Methodological Answer :

- Chromatographic purification : Flash chromatography with gradient elution removes intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- In situ monitoring : ReactIR tracks reaction progress to minimize over-fluorination .

Q. How does the fluorine substituent influence the compound’s bioavailability and metabolic stability?

- Methodological Answer : Fluorine reduces metabolic oxidation (CYP450 inhibition) and enhances membrane permeability. Comparative studies using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.